molecular formula C14H20Cl3NO2S B2831413 2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide CAS No. 899252-93-8

2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Cat. No.: B2831413
CAS No.: 899252-93-8
M. Wt: 372.73
InChI Key: RJLMDMGBISVXQS-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes multiple chlorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of benzene to introduce the chlorine atoms at the 2, 4, and 5 positions. This is followed by the introduction of the sulfonamide group through a reaction with a suitable sulfonyl chloride. The final step involves the attachment of the 2,4,4-trimethylpentan-2-yl group, which can be achieved through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for introducing sulfonamide groups into molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide exerts its effects often involves the interaction of the sulfonamide group with biological targets. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with proteins and other macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trichlorobiphenyl: Similar in having multiple chlorine atoms but lacks the sulfonamide group.

    4,4-bis(2,4,4-trimethylpentan-2-yl)diphenylamine: Contains the 2,4,4-trimethylpentan-2-yl group but differs in the core structure and functional groups.

Uniqueness

2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to its combination of chlorine atoms, a sulfonamide group, and a bulky alkyl group

Properties

IUPAC Name

2,4,5-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl3NO2S/c1-13(2,3)8-14(4,5)18-21(19,20)12-7-10(16)9(15)6-11(12)17/h6-7,18H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLMDMGBISVXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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